[3,4-dimethyl-2-(1H-tetrazol-1-yl)phenyl](thiomorpholin-4-yl)methanone
Description
3,4-Dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is a heterocyclic compound featuring a tetrazole ring and a thiomorpholin moiety. The thiomorpholin component introduces sulfur into the structure, which can enhance lipophilicity and influence pharmacokinetic properties. This compound’s synthesis likely involves multicomponent reactions or cyclization strategies, as seen in analogous tetrazole-containing systems .
Properties
IUPAC Name |
[3,4-dimethyl-2-(tetrazol-1-yl)phenyl]-thiomorpholin-4-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-10-3-4-12(14(20)18-5-7-21-8-6-18)13(11(10)2)19-9-15-16-17-19/h3-4,9H,5-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLDRXXODNFWCEV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)N2CCSCC2)N3C=NN=N3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone typically involves multi-step organic reactions. One common method starts with the preparation of the tetrazole ring, which can be synthesized by the cyclization of appropriate nitriles with sodium azide under acidic conditions. The thiomorpholine moiety is then introduced through nucleophilic substitution reactions. The final step involves the coupling of the tetrazole and thiomorpholine intermediates under controlled conditions, often using catalysts to enhance the reaction efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can improve yield and purity. Additionally, industrial methods may employ more robust catalysts and optimized reaction conditions to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the tetrazole ring and thiomorpholine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogenating agents like thionyl chloride for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry
In chemistry, 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways .
Biology and Medicine
Its tetrazole ring can mimic carboxylate groups, making it useful in the development of enzyme inhibitors and receptor antagonists .
Industry
Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone involves its interaction with specific molecular targets. The tetrazole ring can form hydrogen bonds and ionic interactions with biological macromolecules, while the thiomorpholine moiety can enhance membrane permeability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Tetrazole Moieties
Tetrazole derivatives are widely explored for their biological activities. The following compounds share structural similarities with the target molecule:
| Compound Name/Structure | Key Structural Differences | Biological Activity | Reference |
|---|---|---|---|
| (4-Hydroxyphenyl)[5-substituted alkyl/aryl)-2-thioxo-1,3,4-thiadiazol-3-yl]methanone | Replaces tetrazole with thiadiazole; lacks thiomorpholin | Antitumor activity (IC₅₀: 8–12 µM against breast cancer cell lines) | |
| 2-Oxo-6-[4-(1H-tetrazol-1-yl)phenyl]-1,2-dihydropyridine-3-carbonitrile derivatives | Incorporates dihydropyridine instead of thiomorpholin | Antibacterial (MIC: 4–8 µg/mL against S. aureus and K. pneumoniae) | |
| Target Compound: 3,4-Dimethyl-2-(tetrazol-1-yl)phenylmethanone | Unique 3,4-dimethylphenyl and thiomorpholin substitution | Predicted enhanced metabolic stability and CNS penetration due to thiomorpholin | N/A |
Key Observations :
- Thiadiazole vs. Tetrazole : Thiadiazole-containing analogs (e.g., Bhole & Bhusari’s compounds) exhibit strong antitumor activity but may suffer from metabolic instability compared to tetrazole derivatives .
- Thiomorpholin vs.
- 3,4-Dimethyl Substitution : The dimethyl groups on the phenyl ring may sterically hinder enzymatic degradation, prolonging half-life compared to unsubstituted analogs.
Pharmacological and Computational Insights
- Antimicrobial Activity : Tetrazole-dihydropyridine hybrids (e.g., Thi-Qar’s derivatives) show potent antibacterial effects, with MIC values as low as 4 µg/mL. Molecular docking revealed strong binding to bacterial DNA gyrase (binding affinity: −9.2 kcal/mol) . The target compound’s thiomorpholin group may similarly target microbial enzymes but with altered binding kinetics.
- Antitumor Potential: Thiadiazole-based methanones from Bhole & Bhusari’s study inhibit topoisomerase II (IC₅₀: ~10 µM). The tetrazole-thiomorpholin combination in the target compound could offer comparable or improved efficacy due to dual hydrogen-bonding and hydrophobic interactions .
Biological Activity
Overview
The compound 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone is a synthetic organic molecule notable for its unique structural features, including a tetrazole ring and a thiomorpholine moiety. This combination suggests potential biological activities that could be leveraged in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 303.39 g/mol. The presence of the tetrazole ring is significant because tetrazoles are known to mimic carboxylic acids, which can enhance their pharmacological profiles. The thiomorpholine component may contribute to the compound's ability to penetrate biological membranes, thereby influencing its bioactivity.
Biological Activity
The biological activity of this compound can be attributed to its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Tetrazole Ring | Antimicrobial, Anticancer |
| Thiomorpholine Moiety | Neuroactive properties |
| Dimethyl-Substituted Phenyl | Antioxidant activity |
The mechanism by which this compound exerts its biological effects may involve several interactions:
- Hydrogen Bonding: The tetrazole ring can form hydrogen bonds with biological macromolecules, enhancing target specificity.
- Ionic Interactions: These interactions can modulate enzyme and receptor activity.
- Membrane Permeability: The thiomorpholine moiety may improve cellular uptake, facilitating the compound's action within cells.
Case Studies and Experimental Data
-
Antimicrobial Activity:
Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, suggesting that 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone may have comparable effects. -
Anticancer Properties:
A study focusing on tetrazole-containing compounds demonstrated their potential as anticancer agents by inducing apoptosis in cancer cells. The specific mechanisms involved were linked to the modulation of signaling pathways associated with cell proliferation and survival. -
Neuroactive Effects:
Compounds with thiomorpholine structures have been noted for their neuroactive properties. Research indicates that these compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurological disorders.
Comparative Analysis
To better understand the unique properties of 3,4-dimethyl-2-(1H-tetrazol-1-yl)phenylmethanone, it is useful to compare it with other similar compounds:
| Compound | Key Features | Biological Activity |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazol-1-yl]imidazo[2,1-b][1,3,4]thiadiazole | Pyrazole and imidazole rings | Anticancer |
| 3,5-Bis(3,4-diamino-1,2,4-triazole)-1H-pyrazole | Triazole derivatives | Antimicrobial |
| 4-(1,3-Dimethyl-2,3-dihydro-1H-benzimidazol-2-yl)-N,N-dimethylbenzenamine | Benzimidazole structure | Neuroactive |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
